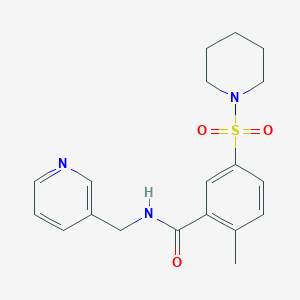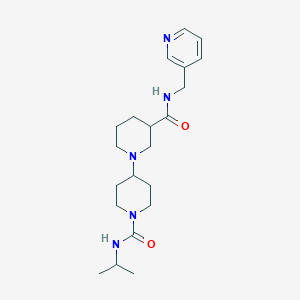amine dihydrochloride](/img/structure/B5298396.png)
[3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride, also known as NMP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective agonist for the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. In
Mechanism of Action
[3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride acts as a selective agonist for TAAR1, binding to the receptor and activating downstream signaling pathways. This leads to the modulation of neurotransmitter release, particularly of dopamine and serotonin. [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride has been shown to increase the release of these neurotransmitters in certain brain regions, which may underlie its effects on behavior and addiction.
Biochemical and Physiological Effects
Studies have shown that [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride can modulate a variety of biochemical and physiological processes, including neurotransmitter release, gene expression, and behavior. [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride has been shown to increase locomotor activity and reduce drug-seeking behavior in animal models, suggesting that it may have therapeutic potential for addiction.
Advantages and Limitations for Lab Experiments
One advantage of using [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride in lab experiments is its selectivity for TAAR1, which allows for more precise investigation of the role of this receptor in various physiological processes. However, one limitation is that [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride is a relatively new compound and there is still much to be learned about its effects and potential uses.
Future Directions
There are several future directions for research on [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride, including investigating its potential use in the treatment of addiction and neuropsychiatric disorders, as well as exploring its effects on other physiological processes. Additionally, further research is needed to fully understand the mechanism of action of [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride and its potential for use as a tool in scientific research.
Synthesis Methods
The synthesis of [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride involves the reaction of 1-naphthylmethylamine with 3-(4-morpholinyl)propyl chloride in the presence of a base such as potassium carbonate. The resulting product is a white crystalline solid that is typically purified by recrystallization from a suitable solvent such as ethanol or methanol.
Scientific Research Applications
[3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride has been studied for its potential use in a variety of scientific research applications, including as a tool for investigating the function of TAAR1. This receptor is involved in the regulation of neurotransmitter release, and has been implicated in a number of neuropsychiatric disorders such as schizophrenia and depression. [3-(4-morpholinyl)propyl](1-naphthylmethyl)amine dihydrochloride has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O.2ClH/c1-2-8-18-16(5-1)6-3-7-17(18)15-19-9-4-10-20-11-13-21-14-12-20;;/h1-3,5-8,19H,4,9-15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMXPKOAJYTMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CC3=CC=CC=C32.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-morpholin-4-yl-N-(naphthalen-1-ylmethyl)propan-1-amine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR*,7aS*)-5-methyl-2-[3-(phenylsulfonyl)propanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5298315.png)
![3-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B5298316.png)

![1-(diphenylmethyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5298341.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5298345.png)
![4-(4-fluorobenzyl)-1-[(5-fluoropyridin-3-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5298354.png)
![(4aS*,8aR*)-6-[(2-amino-4-methylpyrimidin-5-yl)carbonyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5298359.png)

![N-1,3-benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5298369.png)


![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]acetamide](/img/structure/B5298388.png)
![1-acetyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepane](/img/structure/B5298395.png)
